molecular formula C24H21F3N6O3 B606076 1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide CAS No. 940954-41-6

1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide

Cat. No. B606076
CAS RN: 940954-41-6
M. Wt: 498.47
InChI Key: KMESAVNRPDKZCQ-UHFFFAOYSA-N
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Description

The compound “1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a pyrazole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and pyrazole rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . The pyridine and pyrazole rings might undergo electrophilic substitution reactions, while the carboxamide group could be involved in condensation or hydrolysis reactions.

Scientific Research Applications

Heterocyclic Compound Synthesis

1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide is involved in the synthesis of novel heterocyclic compounds. Kumar and Mashelker (2007) explored the synthesis of novel 1,2,4‐oxadiazole heterocyclic compounds, which are expected to demonstrate hypertensive activity (Kumar & Mashelker, 2007).

Pharmaceutical Intermediates

This chemical compound serves as an important intermediate in pharmaceutical synthesis. Wang et al. (2017) reported its use in the synthesis of apixaban, an anticoagulant, demonstrating its critical role in the development of therapeutic drugs (Wang et al., 2017).

Glycine Transporter Inhibition

Yamamoto et al. (2016) identified a structurally related compound as a potent inhibitor of the glycine transporter 1 (GlyT1), highlighting the potential application of this chemical in neuropharmacology (Yamamoto et al., 2016).

Non-Linear Optical (NLO) Properties

The compound and its derivatives have been studied for their non-linear optical properties. Jayarajan et al. (2019) synthesized related compounds and investigated their NLO properties, which could have implications in material science and photonics (Jayarajan et al., 2019).

Anticancer Activity

The compound's framework has been explored in the context of cancer research. Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives containing the compound's structure, demonstrating significant antitumor activity (Hafez & El-Gazzar, 2020).

Antimicrobial and Antioxidant Activities

Sribalan et al. (2016) synthesized 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids, showing moderate to good antibacterial, anti-inflammatory, and antioxidant activities (Sribalan et al., 2016).

Crystal Structure Studies

Bonacorso et al. (2003) reported on the crystal structure determination of compounds containing similar pharmacophores, which is essential for understanding the physical and chemical properties of such molecules (Bonacorso et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used . Proper handling and disposal procedures should be followed to minimize risks.

Future Directions

The future research directions for this compound could involve further studies to better understand its properties, potential uses, and safety profile . It could also involve the development of new synthesis methods or the exploration of its potential applications in various fields.

properties

IUPAC Name

1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N6O3/c1-2-36-11-10-32-15-17(5-8-22(32)34)23(35)30-21-7-6-18(14-29-21)33-20(24(25,26)27)12-19(31-33)16-4-3-9-28-13-16/h3-9,12-15H,2,10-11H2,1H3,(H,29,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMESAVNRPDKZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=C(C=CC1=O)C(=O)NC2=NC=C(C=C2)N3C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide
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1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide
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1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide
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1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide
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1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide
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1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide

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